Ethyl 4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzoate
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Overview
Description
Ethyl 4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. This ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl 4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate
- Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate
Uniqueness
Ethyl 4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester and a sulfonamide group allows it to participate in a wide range of reactions and interactions, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C21H24N2O7S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
ethyl 4-[[4-methoxy-3-(morpholine-4-carbonyl)phenyl]sulfonylamino]benzoate |
InChI |
InChI=1S/C21H24N2O7S/c1-3-30-21(25)15-4-6-16(7-5-15)22-31(26,27)17-8-9-19(28-2)18(14-17)20(24)23-10-12-29-13-11-23/h4-9,14,22H,3,10-13H2,1-2H3 |
InChI Key |
GWQDWKYEGJMMRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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